molecular formula C16H18N2O5S B2806898 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide CAS No. 946213-92-9

3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide

Cat. No.: B2806898
CAS No.: 946213-92-9
M. Wt: 350.39
InChI Key: LOCAMOYVDCYXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a benzodioxole group, a pyridine group, and a sulfonamide group. Benzodioxole is a type of aromatic ether that has a benzene ring fused to a 1,3-dioxole . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N . Sulfonamides are compounds that contain the functional group R-SO2-NR’R’‘, where R, R’, and R’’ are organic groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its molecular structure, the nature of its functional groups, and its stereochemistry. For example, the presence of the benzodioxole group could potentially influence the compound’s absorption and fluorescence properties .

Scientific Research Applications

Synthesis Techniques

Research has developed various synthetic routes and applications for sulfonamides and related compounds. For instance, Han et al. (2010) reported on the cross-coupling of 3-bromopyridine and sulfonamides catalyzed by CuI/1,3-di(pyridin-2-yl)propane-1,3-dione, demonstrating a method to synthesize N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides with good to excellent yields (Han, 2010). This illustrates the compound's utility in facilitating specific bond formations, contributing to the field of organic synthesis.

Material Science and Catalysis

Sulfonamides, by virtue of their structural diversity and reactivity, have been explored for their role in material science and as catalysts. For example, the synthesis and characterization of N-salicylaldimine ligands and their vanadium(V) complexes, as reported by Schulz et al. (2011), highlight the potential of such compounds in catalysis, particularly in the sulfoxidation of organic compounds, showcasing the broad applicability of these sulfonamides in both synthetic and transformational chemistry contexts (Schulz et al., 2011).

Antimicrobial Properties

Some derivatives of sulfonamides exhibit antimicrobial properties. Fadda et al. (2016) synthesized and evaluated the antimicrobial activity of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, demonstrating significant activity against various Gram-positive and Gram-negative bacteria as well as fungi. This research underscores the potential of sulfonamide derivatives in developing new antimicrobial agents (Fadda et al., 2016).

Chemical Reactivity and Structural Analysis

The versatility of sulfonamides extends to their role in understanding chemical reactivity and molecular structure. Jacobs et al. (2013) detailed the molecular and supramolecular structures of various N-[2-(pyridin-2-yl)ethyl]-derivatives of sulfonamides, providing insight into their potential as ligands for metal coordination, which is crucial for the development of coordination complexes and materials with specific magnetic, optical, and catalytic properties (Jacobs et al., 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some sulfonamides are used as antibiotics, where they inhibit the growth of bacteria by mimicking and interfering with the production of folic acid .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Some sulfonamides, for instance, are associated with various side effects and can cause allergic reactions in some individuals .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c19-24(20,18-11-13-4-6-17-7-5-13)9-1-8-21-14-2-3-15-16(10-14)23-12-22-15/h2-7,10,18H,1,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCAMOYVDCYXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCCS(=O)(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.